![molecular formula C11H8Cl2O2S B6143415 ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate CAS No. 21211-19-8](/img/structure/B6143415.png)
ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate
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Description
Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H8Cl2O2S and a molecular weight of 275.15 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate consists of a benzothiophene ring (a fused ring structure containing a benzene ring and a thiophene ring) substituted with two chlorine atoms and a carboxylate group .Scientific Research Applications
Medicinal Chemistry Applications of Ethyl 3,6-Dichloro-1-Benzothiophene-2-Carboxylate
- Thiophene derivatives, such as ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate, have been explored for their potential anticancer effects. A series of benzo[b]thiophene-diaryl urea derivatives were designed and synthesized with potential anticancer effect, showing in vitro antiproliferative activities against cancer cell lines .
- Thiophene compounds have been reported to possess antimicrobial properties, which could be leveraged in the development of new antibiotics or antiseptics .
- Some thiophene derivatives exhibit analgesic and anti-inflammatory activities, suggesting potential applications in pain management and treatment of inflammatory conditions .
Anticancer Activity
Antimicrobial Properties
Analgesic and Anti-inflammatory Uses
Antihypertensive Effects
Material Science Applications of Ethyl 3,6-Dichloro-1-Benzothiophene-2-Carboxylate
- Thiophene derivatives can act as inhibitors of corrosion of metals, which is crucial for extending the lifespan of metal structures and components .
- In the field of electronics, thiophene derivatives are used in the fabrication of light-emitting diodes due to their desirable electronic properties .
Corrosion Inhibition
Light-Emitting Diodes (LEDs)
Proteomics Research
properties
IUPAC Name |
ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYNRDSMTYQVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234569 |
Source
|
Record name | Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |
CAS RN |
21211-19-8 |
Source
|
Record name | Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21211-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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